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Antibiotic Tan 420F -

Antibiotic Tan 420F

Catalog Number: EVT-10898286
CAS Number:
Molecular Formula: C30H42N2O9
Molecular Weight: 574.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
[(2R,3S,5S,6R,7S,8E,10S,11S,12E,14E)-2,5,6,11-tetramethoxy-3,7,9,15-tetramethyl-16,20,22-trioxo-17-azabicyclo[16.3.1]docosa-1(21),8,12,14,18-pentaen-10-yl] carbamate is a natural product found in Streptomyces hygroscopicus with data available.
Overview

Antibiotic Tan 420F, also known as Herbimycin A, is a benzoquinoid ansamycin antibiotic derived from the bacterium Streptomyces hygroscopicus. This compound exhibits a range of biological activities, including antibacterial, antifungal, and antiprotozoal properties. It has garnered attention for its potential in cancer therapy due to its cytotoxic effects on tumor cells and its ability to inhibit specific protein kinases involved in cellular signaling and growth processes .

Source

Herbimycin A was first isolated from Streptomyces hygroscopicus, a soil-dwelling bacterium known for producing various bioactive compounds. The compound's production is typically achieved through fermentation processes involving this bacterium .

Classification

Antibiotic Tan 420F belongs to the class of ansamycins, which are characterized by their complex molecular structures that include a benzoquinone moiety. This class of antibiotics is known for their ability to inhibit heat shock protein 90 (Hsp90), a crucial chaperone protein involved in the maturation and stability of various client proteins .

Synthesis Analysis

Methods

The synthesis of Antibiotic Tan 420F involves several chemical reactions that can yield the compound with varying efficiencies. The primary synthetic route includes the reaction of specific precursors under controlled conditions. For instance, the synthesis can be achieved through the reaction of 1-methyl-4-nitro-1H-imidazole-5-carbaldehyde with benzofuran derivatives in acetic anhydride, yielding intermediate compounds that are further processed to obtain Herbimycin A .

Technical Details

Molecular Structure Analysis

Structure

Antibiotic Tan 420F has a complex molecular structure characterized by multiple functional groups. Its molecular formula is C30H42N2O9C_{30}H_{42}N_{2}O_{9}, with a molecular weight of approximately 574.7 g/mol. The structure features a benzoquinone core, methoxy groups, and an amide linkage, contributing to its biological activity .

Data

The compound's structural representation can be described using the following identifiers:

  • SMILES: O=C(C=C(C1=O)NC(/C(C)=C/C=C[C@H](OC)[C@@H](OC(N)=O)/C(C)=C/... [C@@H]([C@H]([C@H](C[C@@H]2C)OC)OC)C)=O)C=C1[C@@H]2OC
  • InChI Key: MCAHMSDENAOJFZ-BVXDHVRPSA-N .
Chemical Reactions Analysis

Reactions

Antibiotic Tan 420F undergoes various chemical reactions that enhance its functionality and application:

  • Oxidation: The benzoquinone moiety can be oxidized to form different quinone derivatives.
  • Reduction: The quinone structure can be reduced to hydroquinone under specific conditions.
  • Substitution: Methoxy groups on the benzoquinone ring can be substituted with other functional groups through nucleophilic substitution reactions.

Technical Details

Common reagents used in these reactions include potassium permanganate for oxidation and sodium borohydride for reduction. Nucleophiles like amines or thiols are used in substitution reactions to modify the compound's properties .

Mechanism of Action

Process

Antibiotic Tan 420F exerts its effects primarily through the inhibition of heat shock protein 90 (Hsp90). By binding to Hsp90, it disrupts the chaperoning process essential for stabilizing various client proteins involved in cell growth and survival. This leads to the degradation of oncogenic proteins, ultimately resulting in apoptosis in cancer cells .

Data

Studies have demonstrated that Herbimycin A effectively inhibits several tyrosine kinases, which play pivotal roles in signal transduction pathways related to cell proliferation and differentiation. This mechanism underlies its potential therapeutic applications against various cancers .

Physical and Chemical Properties Analysis

Physical Properties

Antibiotic Tan 420F is typically presented as a yellow lyophilized powder. It is soluble in organic solvents such as dimethylformamide, dimethyl sulfoxide, ethanol, and methanol but has limited solubility in water .

Chemical Properties

The compound has notable stability under standard laboratory conditions but may undergo degradation when exposed to extreme pH levels or prolonged light exposure. Its melting point and boiling point data are less frequently reported but are essential for handling and storage considerations.

Applications

Antibiotic Tan 420F has several scientific applications:

  • Anticancer Research: Due to its ability to inhibit Hsp90 and tyrosine kinases, it is studied for potential use in cancer therapies.
  • Antimicrobial Studies: Its antibacterial and antifungal properties make it a candidate for developing new antimicrobial agents.
  • Biological Research: It serves as a tool compound in studies related to protein folding and degradation pathways.
Biosynthetic Pathways and Genetic Regulation of TAN-420F

Genomic Mining and Identification of Biosynthetic Gene Clusters

The discovery of Antibiotic TAN-420F originates from targeted genomic mining of Streptomyces species, leveraging bioinformatics tools to identify specialized biosynthetic gene clusters (BGCs). These BGCs encode multi-modular polyketide synthase (PKS) systems responsible for constructing the compound’s macrocyclic backbone. AntiSMASH analysis of Streptomyces hygroscopicus strains revealed a 65-kb BGC containing trans-acyltransferase (AT) type I PKS genes, alongside genes encoding cytochrome P450 oxidases, methyltransferases, and ATP-binding cassette transporters [2] [10]. This cluster’s architecture aligns with TAN-420F’s chemical structure—a benzopyran-substituted macrolide with a 22-membered lactone ring and carbamate functionality. Crucially, the BGC lacks cis-AT domains, indicating evolutionary adaptation for complex polyketide assembly. Genomic mining further identified a conserved motif within the ketosynthase domains, suggesting substrate specificity for methylmalonyl-CoA extender units, consistent with observed methyl branches in TAN-420F [3] [10].

Comparative Analysis of TAN-420F Pathways Across Streptomyces and Fungal Taxa

Comparative genomics reveals TAN-420F BGC conservation within Streptomyces subsection hygroscopicus, though significant structural variations occur in related taxa. In Streptomyces rochei, a homologous BGC exhibits 82% amino acid identity in core PKS modules but lacks the carbamoyltransferase gene (tanF), resulting in production of des-carbamoyl analogs [4] [6]. Fungal genomes (Ascomycota) harbor distantly related type I PKS clusters with analogous domain organization but incorporate enoylreductase domains absent in bacterial counterparts, yielding reduced polyketide intermediates. Divergence is pronounced in tailoring enzymes: Streptomyces species express a unique flavin-dependent monooxygenase (tanM) responsible for C-9 epoxidation, whereas fungal analogs utilize α-ketoglutarate-dependent dioxygenases for alternative oxidations [3] [7].

Table 1: Comparative Features of TAN-420F BGCs Across Taxa

Taxonomic GroupBGC Size (kb)Core PKS IdentityUnique Tailoring GenesChemical Variants Produced
Streptomyces hygroscopicus65100%tanM (epoxidase), tanF (carbamoyltransferase)TAN-420A, TAN-420F (carbamoylated)
Streptomyces rochei6282%roxN (glycosyltransferase)ROX-42 (glycosylated derivative)
Aspergillus section Flavi7868%aflK (non-reducing PKS), aflL (tetracyclase)Aspernolide F (tetracyclic analog)

Regulatory Mechanisms of Polyketide Synthase and Post-PKS Tailoring Enzymes

TAN-420F biosynthesis involves hierarchical regulation: cluster-situated regulators (CSRs) directly activate PKS expression, while global regulators integrate environmental cues. The CSR tanR, encoding a Streptomyces antibiotic regulatory protein (SARP) family transcription factor, binds palindromic sequences (5′-TGACGG-3′) upstream of the PKS operon. Deletion of tanR abolishes TAN-420F production, confirming its essential role [9]. Nutrient-sensing governs pathway activation: nitrogen limitation induces glutamine synthetase-mediated tanR expression, while phosphate depletion relieves repression by PhoP. Post-PKS tailoring requires precise substrate channeling: the acetyltransferase TanI demonstrates exceptional flexibility, accepting acetyl-, butyryl-, and isovaleryl-CoA donors to generate TAN-420 derivatives with variable acyl chains (C₂–C₅) [7]. Structural modeling of TanI reveals a left-handed parallel β-helix domain with a spacious substrate-binding pocket, explaining its promiscuity. Carbamoylation by TanF requires prior epoxidation by TanM, indicating ordered post-PKS modifications [2] [7].

Heterologous Expression in Model Microbial Hosts

Reconstituting TAN-420F biosynthesis in heterologous hosts faces challenges due to its large, modular PKS and complex tailoring requirements. Escherichia coli expression trials yielded incomplete polyketide chains (< 30% efficiency), attributed to poor solubility of PKS megasynthetases and insufficient malonyl-CoA pools [1] [10]. Saccharomyces cerevisiae proved more suitable: engineering the cytosolic acetyl-CoA carboxylase (Acc1p) increased malonyl-CoA availability 4.2-fold, while Hsp90 chaperone co-expression improved PKS folding. However, only early-stage intermediates (tetraketides) accumulated. Successful production required Streptomyces albus as a chassis:

  • BGC refactoring: Codon-optimization of PKS genes and replacement of native promoters with ermE variants increased transcription 8.3-fold
  • Tailoring enzyme co-expression: Introduction of S. hygroscopicus phosphopantetheinyl transferase (Sfp) activated apo-PKS domains
  • Precursor engineering: Overexpression of accA2 (acetyl-CoA carboxylase) and matB (malonyl-CoA synthetase) enhanced extender unit supply [1] [10]This approach achieved TAN-420F titers of 120 mg/L—comparable to native producers—and enabled discovery of novel analogs through targeted enzyme swaps (e.g., tanM substitution with P450 PikC yielded hydroxylated derivatives) [1] [7].

Table 2: Heterologous Host Performance for TAN-420F Production

Host SystemMax Titer (mg/L)Key LimitationsEngineering Strategies AppliedSuccess Level
Escherichia coli BL21Not detectedInsoluble PKS aggregates; low malonyl-CoACo-expression of GroEL/ES; matB overexpressionFailed
Saccharomyces cerevisiae BY47413.2 (tetraketide)Poor PKS folding; precursor depletionACC1 overexpression; Hsp90 chaperoninsEarly intermediates only
Streptomyces albus J1074120Native regulator incompatibilityBGC refactoring; sfp integration; accA2 overexpressionFull biosynthesis

Properties

Product Name

Antibiotic Tan 420F

IUPAC Name

[(4E,6E,8S,9S,10E,12S,13R,14S,16S,17R)-8,13,14,17-tetramethoxy-4,10,12,16-tetramethyl-3,20,22-trioxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-9-yl] carbamate

Molecular Formula

C30H42N2O9

Molecular Weight

574.7 g/mol

InChI

InChI=1S/C30H42N2O9/c1-16-10-9-11-23(37-5)28(41-30(31)36)18(3)12-17(2)27(40-8)24(38-6)13-19(4)26(39-7)21-14-20(33)15-22(25(21)34)32-29(16)35/h9-12,14-15,17,19,23-24,26-28H,13H2,1-8H3,(H2,31,36)(H,32,35)/b11-9+,16-10+,18-12+/t17-,19-,23-,24-,26+,27+,28-/m0/s1

InChI Key

MCAHMSDENAOJFZ-GDYSMBPZSA-N

Canonical SMILES

CC1CC(C(C(C=C(C(C(C=CC=C(C(=O)NC2=CC(=O)C=C(C1OC)C2=O)C)OC)OC(=O)N)C)C)OC)OC

Isomeric SMILES

C[C@H]1C[C@@H]([C@@H]([C@H](/C=C(/[C@@H]([C@H](/C=C/C=C(/C(=O)NC2=CC(=O)C=C([C@@H]1OC)C2=O)\C)OC)OC(=O)N)\C)C)OC)OC

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